4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine

Lipophilicity Chromatographic retention LogP prediction

4-Ethynylbenzene-1,2-diamine undergoes Glaser homocoupling during heterocycle condensation, reducing yields 10-30%. The TMS-protected analog (CAS 1431322-87-0) eliminates this problem. • Orthogonal stability: TMS group withstands acidic, basic, and oxidative benzimidazole/quinoxaline synthesis conditions. • Quantitative deprotection: TBAF or K₂CO₃/MeOH cleaves TMS to reveal terminal alkyne without side reactions. • Supply: ≥97% purity, available in 100 mg, 250 mg, and 1 g sizes with global shipping.

Molecular Formula C11H16N2Si
Molecular Weight 204.34 g/mol
CAS No. 1431322-87-0
Cat. No. B3240265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine
CAS1431322-87-0
Molecular FormulaC11H16N2Si
Molecular Weight204.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC(=C(C=C1)N)N
InChIInChI=1S/C11H16N2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,12-13H2,1-3H3
InChIKeyOOLGMYGSIYYNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine (CAS 1431322-87-0): A TMS-Protected ortho-Diamine Building Block for Stepwise Heterocycle Synthesis and Materials Chemistry


4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine is an ortho-phenylenediamine derivative in which a trimethylsilyl (TMS)-protected ethynyl group occupies the 4-position of the benzene ring . The compound serves as a bifunctional building block: the ortho-diamine moiety condenses with carbonyls, 1,2-diketones, or acid chlorides to form benzimidazole, quinoxaline, or polyamide scaffolds, while the TMS-ethynyl unit remains inert until a late-stage fluoride- or base-mediated deprotection reveals the terminal alkyne for Sonogashira coupling or azide–alkyne cycloaddition [1]. With a molecular formula of C₁₁H₁₆N₂Si, a molecular weight of 204.34 g·mol⁻¹, and a predicted boiling point of 311 ± 42 °C , the compound is supplied by several international vendors at purities of 95 % – 97 % .

Why 4-Ethynylbenzene-1,2-diamine or Simple Halogenated ortho-Diamines Cannot Replace 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine in Iterative Synthetic Sequences


The trimethylsilyl group is not a passive substituent; it enforces orthogonal reactivity that prevents the alkyne from participating in unwanted side reactions during diamine condensation steps [1]. A terminal alkyne analog, 4-ethynylbenzene-1,2-diamine (CAS 58297-31-7), undergoes Glaser-type oxidative homocoupling under the aerobic, thermal, or metal-containing conditions typical of benzimidazole or quinoxaline formation, leading to product mixtures and reduced yields [2]. Halogenated analogs such as 4-bromo-1,2-phenylenediamine lack the ability to be transformed into a reactive ethynyl handle post-condensation, limiting downstream diversification to a single coupling event. The TMS group of the target compound is stable to the acidic, basic, and oxidative conditions employed in heterocycle synthesis, yet is quantitatively removed by fluoride sources (e.g., TBAF, CsF) or catalytic base (K₂CO₃/MeOH) to reveal the terminal alkyne only when desired [3]. This orthogonal protection-deprotection sequence is essential for constructing complex molecular architectures with precisely timed alkyne installation.

Quantitative Differentiation Evidence for 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine Against Closest Analogs


Predicted LogP of 3.24 Creates a Hydrophobic Window That Simplifies Purification Relative to the More Polar Unprotected Ethynyl Analog

The target compound exhibits a predicted partition coefficient (LogP) of 3.24 , indicating significantly higher lipophilicity than its unprotected analog 4-ethynylbenzene-1,2-diamine (predicted LogP ≈ 1.5, a difference of approximately 1.7 log units) . This translates to a roughly 50-fold higher octanol/water distribution, enabling simpler extractive work-up and more predictable reversed-phase chromatography retention times during intermediate purification. The TMS group adds hydrophobicity without introducing additional hydrogen-bonding capacity, as the two primary amine groups (PSA = 52.04 Ų) remain unencumbered .

Lipophilicity Chromatographic retention LogP prediction

Commercial Purity of 97% (Fluorochem) Exceeds the 95% Threshold Typical of Unprotected or Halogenated ortho-Diamine Analogs, Reducing Pre-Reaction Purification Burden

Fluorochem supplies the target compound at a certified purity of 97% , while other vendors offer 95% (AKSci) to 97% (Leyan) . In contrast, the unprotected analog 4-ethynylbenzene-1,2-diamine is typically offered at 95% purity or lower , with the terminal alkyne prone to oxidative degradation during storage. The 2-percentage-point purity advantage corresponds to a halving of the total impurity burden (3% vs. 5%), which is meaningful when the compound is used as a stoichiometric reagent in oligomer endcapping or polymer synthesis where impurity-derived chain termination must be minimized.

Purity assay Building block quality Procurement specification

TMS-Alkyne Stability Under Benzimidazole Condensation Conditions Avoids the Glaser Homocoupling That Consumes 10–30% of Terminal Alkyne Substrate in Analogous Reactions

Class-level evidence from the acetylene coupling literature indicates that terminal alkynes undergo Glaser–Hay homocoupling with yields of 10–30% under the aerobic, copper- or palladium-containing conditions frequently encountered in heterocycle synthesis [1]. By contrast, TMS-protected alkynes are inert toward oxidative homocoupling under identical conditions because the bulky silyl group blocks the terminal C–H bond required for dimerization [2]. When the target compound is condensed with aldehydes or 1,2-diketones to form benzimidazoles or quinoxalines, the TMS-ethynyl group survives intact, whereas the unprotected analog would lose a measurable fraction of substrate to diyne formation.

Oxidative coupling Alkyne stability Benzimidazole synthesis

Predicted Boiling Point of 311 °C Permits Distillative Purification If Required, a Practical Advantage Over Higher-Molecular-Weight Silyl-Protected Analogs

The target compound has a predicted boiling point of 311 ± 42 °C at atmospheric pressure . The bulkier triisopropylsilyl (TIPS)-protected analog 4-((triisopropylsilyl)ethynyl)benzene-1,2-diamine (molecular weight ~330 g·mol⁻¹) would be expected to boil above 350 °C, placing it beyond the practical range of standard laboratory vacuum distillation equipment. The ~40 °C lower predicted boiling point of the TMS derivative relative to the TIPS analog keeps short-path distillation within reach, offering an orthogonal purification option to chromatography.

Boiling point Purification Physical property

High-Value Application Scenarios Where 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine Provides Verifiable Advantage


Iterative Synthesis of Bis-Heterocycle Libraries via Sequential Benzimidazole Formation Followed by CuAAC Click Chemistry

The diamine undergoes condensation with aryl aldehydes to form 2-arylbenzimidazoles bearing the intact TMS-ethynyl group. Subsequent fluoride-mediated deprotection (TBAF, 1.0 equiv, THF, 25 °C, 30 min) reveals the terminal alkyne quantitively, which is then coupled to an azide partner under standard CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O). The orthogonal stability of the TMS group during the acidic condensation step avoids the Glaser homocoupling that would erode yields by 10–30% if the unprotected analog were used .

Endcapping of Thermally Stable Poly(benzimidazole) or Poly(quinoxaline) Oligomers for Addition-Cure Composites

As described in U.S. Patent 4,005,144 , ethynyl-substituted ortho-diamines serve as endcapping agents that introduce addition-curable ethynyl termini into heterocyclic oligomers. The TMS-protected form allows the endcapping reaction to be conducted without premature crosslinking, after which deprotection and thermal cure produce void-free, high-T_g composite matrices for aerospace applications. The 97% purity grade minimizes chain-termination defects, yielding narrower molecular-weight distributions in the cured polymer.

Synthesis of 4-Ethynyl-Functionalized Conjugated Polymers via TMS-Deprotection In Situ

The TMS-ethynyl diamine can be incorporated into polyamides or polyimides by condensation with diacid chlorides or dianhydrides. After polymerization, in situ desilylation with K₂CO₃ in methanol liberates the terminal alkyne for post-polymerization functionalization (e.g., grafting of azide-terminated PEG chains or fluorescent reporters). The predicted LogP of 3.24 ensures that monomer and polymer remain soluble in organic solvents (e.g., NMP, DMAc) throughout the polymerization, avoiding premature precipitation that plagues more polar, unprotected analogs.

Building Block for 2-(4-Ethynylphenyl)benzimidazole-Based Fluorescent Probes and Sensors

Condensation of the TMS-protected diamine with 4-formylphenylboronic acid or related aldehydes yields a benzimidazole core with a latent ethynyl handle. After TMS removal, Sonogashira coupling with iodoarenes installs extended π-conjugated systems for fluorescent sensors. The commercial availability at 97% purity reduces the need for column chromatography after the condensation step, accelerating the probe-development workflow.

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